molecular formula C9H8N2OS B2563152 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine CAS No. 2200852-41-9

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine

Cat. No.: B2563152
CAS No.: 2200852-41-9
M. Wt: 192.24
InChI Key: BHLSOPCHNFHALR-UHFFFAOYSA-N
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Description

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The thiazole ring is known for its aromatic properties due to the delocalization of π-electrons, which contributes to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine typically involves the reaction of 2-chloromethylthiazole with pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyridine nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine is unique due to its combined thiazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyridine moiety, which enhances its stability and reactivity. The structural characteristics allow for various interactions with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens:

  • Bacterial Inhibition : The compound has shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
  • Fungal Activity : Preliminary studies suggest potential antifungal properties, although specific data on fungal pathogens remain less documented.

Anticancer Properties

The anticancer potential of thiazole derivatives, including this compound, has been extensively studied. Notable findings include:

  • Cytotoxicity : In vitro tests using the MTT assay have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast carcinoma (T47D) and colon carcinoma (HT-29) with IC50 values indicating effective inhibition .
  • Mechanisms of Action : The compound's mechanism may involve the inhibition of key enzymes such as topoisomerases and protein kinases that are crucial in cancer cell proliferation . Molecular docking studies have revealed strong binding interactions with DNA gyrase and other vital targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.
  • Binding Interactions : The presence of hydrogen bonds and π–π stacking interactions enhances its binding affinity to target proteins.

Case Studies

  • Antiplatelet Activity : A study involving thiazole derivatives indicated that certain compounds displayed strong antiplatelet effects comparable to acetylsalicylic acid, suggesting potential cardiovascular applications .
  • Neurotropic Effects : Research on related pyridine derivatives has highlighted neurotropic activities that could be beneficial in treating neurological disorders .

Summary of Findings

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialPseudomonas aeruginosa, E. coliMIC = 0.21 μM
AnticancerT47D, HT-29 cancer cell linesIC50 values indicate significant cytotoxicity
Enzyme InteractionDNA gyrase, topoisomerasesStrong binding interactions observed

Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSOPCHNFHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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